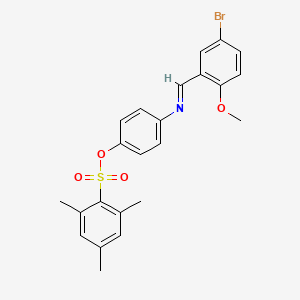
7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione is a synthetic compound with a molecular formula of C21H28N4O2S and a molecular weight of 400.54. This compound is part of the purine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with a heptylsulfanyl group, followed by benzylation and methylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the heptylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or heptylsulfanyl positions, using reagents like sodium methoxide or potassium cyanide. .
Wissenschaftliche Forschungsanwendungen
7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with DNA synthesis and repair.
Industry: It is used in the development of novel materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione involves its interaction with molecular targets such as enzymes involved in purine metabolism. It can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-Benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione include:
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different functional groups.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, it shares the purine core but lacks the benzyl and heptylsulfanyl groups.
Allopurinol (1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one): An inhibitor of xanthine oxidase, used to treat gout, with a different substitution pattern on the purine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
374099-86-2 |
|---|---|
Molekularformel |
C21H28N4O2S |
Molekulargewicht |
400.54 |
IUPAC-Name |
7-benzyl-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H28N4O2S/c1-4-5-6-7-11-14-28-20-22-18-17(19(26)24(3)21(27)23(18)2)25(20)15-16-12-9-8-10-13-16/h8-10,12-13H,4-7,11,14-15H2,1-3H3 |
InChI-Schlüssel |
VRKQGQNXZDZDPQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)
![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2492117.png)
![12-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2492119.png)
![ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2492121.png)
![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)

![4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole](/img/structure/B2492130.png)
![ethyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2492133.png)


